molecular formula C8H5N3OS B1445276 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1339714-85-0

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1445276
CAS RN: 1339714-85-0
M. Wt: 191.21 g/mol
InChI Key: VLHYZPIEFVIHII-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms at positions 1 and 3 in the ring . The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry due to its wide range of pharmacological activities .

Scientific Research Applications

Targeted Kinase Inhibitors

The compound has been utilized in the development of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors. These inhibitors are designed to interfere with specific kinase enzymes that are involved in the signaling pathways of cancer cells. One derivative, in particular, showed promising cytotoxic effects against various cancer cell lines and significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Inducers

In addition to being kinase inhibitors, these derivatives can also act as apoptosis inducers. They have the ability to induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved through the upregulation of proapoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death .

Anti-Fibrosis Activity

Pyrimidine derivatives, including those related to 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde, have been synthesized and evaluated for their anti-fibrosis activity. They have shown potential in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture, which are key factors in the development of fibrosis .

Synthesis of Heterocyclic Compounds

The pyrimidine moiety is a privileged structure in medicinal chemistry, and it’s used in the construction of novel heterocyclic compounds with potential biological activities. These compounds are synthesized for libraries that can be screened for a variety of pharmacological activities .

Antimicrobial and Antiviral Agents

Compounds containing the pyrimidine core have been reported to exhibit diverse types of biological activities, including antimicrobial and antiviral properties. This makes them valuable in the research and development of new drugs to combat infectious diseases .

Antitumor Properties

The pyrimidine derivatives are also known for their antitumor properties. They can be designed to target specific pathways within cancer cells, potentially leading to new treatments for various forms of cancer .

properties

IUPAC Name

2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHYZPIEFVIHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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